1-Hydroxyadamantane-d15
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Overview
Description
1-Hydroxyadamantane-d15 is a deuterated derivative of 1-Hydroxyadamantane, also known as 1-Adamantanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D15OH, and it is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxyadamantane-d15 can be synthesized through several methods:
Hydrolysis of 1-Bromadamantane: This method involves the hydrolysis of 1-Bromadamantane in an aqueous solution of acetone.
Ozonation of Adamantane: Another method is the ozonation of adamantane, which produces 1-Hydroxyadamantane.
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyadamantane-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantanone.
Reduction: Reduction reactions can convert it back to adamantane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Adamantanone: Formed through oxidation.
Adamantane Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
1-Hydroxyadamantane-d15 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and neuroprotective therapies.
Industry: Utilized in the production of high-performance polymers and lubricants due to its thermal stability.
Mechanism of Action
The mechanism of action of 1-Hydroxyadamantane-d15 involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity.
Pathways: It can modulate pathways involved in oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Hydroxyadamantane-d15 can be compared with other similar compounds:
1-Hydroxyadamantane: The non-deuterated version, which has similar chemical properties but lacks the stability provided by deuterium.
Adamantanone: An oxidized form of 1-Hydroxyadamantane, used in different chemical reactions.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
167.32 g/mol |
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
VLLNJDMHDJRNFK-BXSQCBKHSA-N |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.